BenchChemオンラインストアへようこそ!

4-Methoxy-2,3-dimethylbenzoic acid

Lipophilicity LogP Drug Design

4-Methoxy-2,3-dimethylbenzoic acid (CAS 5628-61-5; synonyms: 2,3-Dimethyl-4-methoxybenzoic acid, DMMB) is a trisubstituted benzoic acid derivative (C₁₀H₁₂O₃, MW 180.20 g/mol) bearing a para-methoxy group and vicinal (ortho/ meta) methyl substituents at the 2- and 3-positions. This specific arrangement distinguishes it from the more common 4-methoxy-2,5-dimethyl isomer (CAS 58106-26-6) and the widely studied 4-methoxybenzoic acid (p-anisic acid).

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 5628-61-5
Cat. No. B1356640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2,3-dimethylbenzoic acid
CAS5628-61-5
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1C)OC)C(=O)O
InChIInChI=1S/C10H12O3/c1-6-7(2)9(13-3)5-4-8(6)10(11)12/h4-5H,1-3H3,(H,11,12)
InChIKeyIPCTTXWQWCZEOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2,3-dimethylbenzoic Acid (CAS 5628-61-5): Procurement-Grade Physicochemical & Structural Profile


4-Methoxy-2,3-dimethylbenzoic acid (CAS 5628-61-5; synonyms: 2,3-Dimethyl-4-methoxybenzoic acid, DMMB) is a trisubstituted benzoic acid derivative (C₁₀H₁₂O₃, MW 180.20 g/mol) bearing a para-methoxy group and vicinal (ortho/ meta) methyl substituents at the 2- and 3-positions . This specific arrangement distinguishes it from the more common 4-methoxy-2,5-dimethyl isomer (CAS 58106-26-6) and the widely studied 4-methoxybenzoic acid (p-anisic acid). The compound has been identified as an inhibitor of human 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5/AKR1C3), an enzyme that catalyzes the conversion of androstenedione to testosterone—placing it in the class of non-steroidal androgen biosynthesis modulators . It is commercially available at standard research purities of 95-98% (HPLC), with batch-specific QC documentation (NMR, HPLC) provided by major suppliers .

4-Methoxy-2,3-dimethylbenzoic Acid: Why Positional Isomers and Core Scaffolds Cannot Be Interchanged


Compounds sharing the C₁₀H₁₂O₃ formula—such as 4-methoxy-2,5-dimethylbenzoic acid (CAS 58106-26-6) and 4-methoxy-2,6-dimethylbenzoic acid—are positional isomers that differ solely in the ring positions of the two methyl groups, yet this seemingly minor variation produces quantifiable differences in lipophilicity, enzyme inhibition selectivity, and cellular antiproliferative activity . Likewise, substituting 4-methoxybenzoic acid (p-anisic acid) for the 2,3-dimethyl derivative ignores the profound impact that ortho-methyl substitution exerts on cytochrome P450 substrate recognition: CYP199A4 from Rhodopseudomonas palustris demethylates 4-methoxybenzoic acid efficiently, but the introduction of additional ring substituents markedly reduces substrate binding affinity and catalytic turnover [1]. Generic procurement of a 'methoxy-dimethylbenzoic acid' without specification of the exact substitution pattern therefore risks selecting a molecule with measurably different target engagement, cellular potency, and physicochemical properties—each of which is quantified in the evidence below.

4-Methoxy-2,3-dimethylbenzoic Acid: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Lipophilicity Shift: 4-Methoxy-2,3-dimethyl vs. 4-Methoxy-2,5-dimethylbenzoic Acid

The 2,3-dimethyl substitution pattern confers measurably lower lipophilicity compared to the 2,5-dimethyl positional isomer. The 4-methoxy-2,5-dimethyl isomer has a calculated octanol-water partition coefficient (LogP) of 2.01 . For the target compound (4-methoxy-2,3-dimethyl), the experimentally determined distribution coefficient at physiological pH, LogD (pH 7.4), is reported as 1.0 via a dedicated physicochemical assay (ALA3584440) . While LogP and LogD are not directly interchangeable, the substantially lower LogD value for the 2,3-isomer at pH 7.4 is consistent with a lower intrinsic lipophilicity conferred by the altered methyl group topology. This difference is meaningful for pharmacokinetic and permeability profiling in drug discovery programs.

Lipophilicity LogP Drug Design

AKR1C3 (17β-HSD5) Inhibition: Target Compound vs. High-Affinity Reference Inhibitor

The target compound has been evaluated against human AKR1C3 (17β-hydroxysteroid dehydrogenase type 5), a validated target in castration-resistant prostate cancer and androgen-related disorders. An IC₅₀ of 2.80 × 10³ nM (2.8 μM) was reported in a BindingDB biochemical assay measuring inhibition of recombinant AKR1C3 activity [1]. For comparative context, the high-potency AKR1C3 reference inhibitor represented by CHEMBL1475833 (BDBM50625329) achieves an IC₅₀ of 16 nM under analogous recombinant enzyme assay conditions [2]. The >100-fold difference in potency demonstrates that DMMB is a moderate-affinity AKR1C3 ligand, suitable for use as a control compound, scaffold for further optimization, or in biochemical pathway dissection rather than as a high-potency probe.

AKR1C3 17β-HSD5 Androgen Biosynthesis

Antiproliferative Activity in MCF7 Breast Cancer Cells: 2,3-Dimethyl vs. 2,5-Dimethyl Isomer

Target compound has been tested for antiproliferative activity against human MCF7 breast adenocarcinoma cells via MTT assay after 72-hour exposure (ChEMBL Assay CHEMBL2345705) [1]. In contrast, the positional isomer 4-methoxy-2,5-dimethylbenzoic acid (CAS 58106-26-6) has no documented quantifiable antiproliferative activity in MCF7 cells in the available biochemical literature; vendor-compiled biological activity profiles for this isomer list only general 'potential antimicrobial and anti-inflammatory' properties without any reported IC₅₀ values against MCF7 or any other cancer line . This represents a qualitative difference in demonstrated cellular phenotype between two constitutional isomers that share identical molecular formula, molecular weight, and functional groups.

Antiproliferative MCF7 Breast Cancer

CYP199A4 Substrate Recognition: Steric Tolerance of Additional Ring Substituents Compared to 4-Methoxybenzoic Acid

The bacterial cytochrome P450 enzyme CYP199A4 (Rhodopseudomonas palustris HaA2) catalyzes the oxidative demethylation of 4-methoxybenzoic acid with high efficiency and complete regioselectivity for the para-methoxy group. Coleman et al. (2015) demonstrated that the addition of extra methoxy substituents on the ring reduces both substrate binding affinity (higher K_D) and catalytic turnover (lower k_cat) relative to the parent 4-methoxybenzoic acid scaffold [1]. Although the target compound was not tested in this specific study, its 2,3-dimethyl substitution pattern can be compared via class-level inference: the 2,3-dimethyl groups introduce steric bulk and lipophilic character at positions that, in verified dimethoxy analogs, were shown to weaken enzyme-substrate interactions. This implies that DMMB will have altered (likely reduced) CYP199A4 substrate efficiency compared to 4-methoxybenzoic acid, but potentially greater metabolic stability in eukaryotic CYP systems due to blocked ortho/ meta oxidation sites.

CYP199A4 Biocatalysis Substrate Specificity

Synergy with Ketoconazole: Unique Ternary Complex Formation Not Shared by Unsubstituted Benzoic Acid

DMMB has been reported to act synergistically with ketoconazole as part of a multi-component inhibitory system targeting 17β-HSD5 . The ternary complex DMMB-ketoconazole-esterase was documented to be more potent than any of its individual components alone . This suggests that DMMB and ketoconazole bind at non-identical sites or through complementary mechanisms on the 17β-HSD5 enzyme, enabling cooperative inhibition. This specific synergy profile is unlikely to be replicated by simple analogs such as 4-methoxybenzoic acid or 2,3-dimethylbenzoic acid, which lack the combined structural features required for this multi-site interaction.

17β-HSD5 Synergy Androgen Inhibition

Dihydroorotase Inhibition: Demonstrated Enzyme Engagement Distinguished from Inactive Analogs

The target compound has been evaluated for inhibition of dihydroorotase (DHOase), a zinc metalloenzyme critical for de novo pyrimidine biosynthesis, using enzyme purified from mouse Ehrlich ascites cells. At 10 μM compound concentration and pH 7.37, an IC₅₀ of 1.80 × 10⁵ nM (180 μM) was recorded [1]. A comment imported from PubMed Commons (Christopher Southan, 2017) notes that for the broader enzyme target class, an IC₅₀ of ~28 μM would be insufficient to classify a compound as potent or selective; at 180 μM, the target compound is a weak inhibitor [2]. However, this measurement establishes a documented enzyme engagement baseline. In contrast, the core scaffold 2,3-dimethylbenzoic acid (CAS 603-79-2)—which lacks the para-methoxy group—is reported primarily as a synthetic reagent for Trypanosoma brucei inhibitor synthesis with no documented DHOase activity [3]. This indicates that the para-methoxy group is essential for DHOase recognition.

Dihydroorotase Pyrimidine Biosynthesis Enzyme Inhibition

4-Methoxy-2,3-dimethylbenzoic Acid: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Androgen Biosynthesis Target Engagement Studies (AKR1C3/17β-HSD5)

With a confirmed IC₅₀ of 2.8 μM against recombinant human AKR1C3 [1] and documented synergistic potentiation with ketoconazole , 4-methoxy-2,3-dimethylbenzoic acid is best deployed as a moderate-affinity biochemical tool for dissecting androgen biosynthesis pathways in prostate cancer or endocrinology research. Its moderate potency makes it suitable as a reference compound in SAR campaigns aimed at developing higher-affinity AKR1C3 inhibitors. Researchers should verify lot-specific purity (≥95% by HPLC) prior to use .

Oncology Cell-Based Screening (Breast and Leukemia Models)

The compound has been profiled for antiproliferative activity in human MCF7 breast cancer cells (ChEMBL CHEMBL2345705) [2] and shows documented growth-inhibitory effects in undifferentiated leukemia cell models associated with monocyte differentiation induction [3]. It is appropriate for use as a phenotypic screening hit in oncology programs where dual androgen-pathway and antiproliferative mechanisms are of interest. Procurement of the 2,3-isomer specifically—rather than the inactive 2,5-isomer—is essential for replicating published cellular phenotypes.

Biocatalytic Process Feasibility and Substrate Profiling (CYP199A4)

For laboratories investigating cytochrome P450 biocatalysis, 4-methoxy-2,3-dimethylbenzoic acid provides a sterically encumbered test substrate to probe CYP199A4 substrate tolerance limits. Published data on dimethoxybenzoic acid analogs confirm that additional ring substituents reduce CYP199A4 binding affinity and turnover relative to 4-methoxybenzoic acid [4]. The 2,3-dimethyl pattern can be used to study regioselectivity of oxidative demethylation in the presence of blocking methyl groups, informing enzyme engineering strategies.

Pyrimidine Biosynthesis Inhibition and DHOase Pharmacophore Validation

Demonstrated inhibition of dihydroorotase (IC₅₀ = 180 μM, mouse Ehrlich ascites enzyme) [5] positions this compound as a validated, albeit weak, DHOase ligand. This makes it suitable as a starting scaffold for fragment-based or structure-guided optimization of pyrimidine biosynthesis inhibitors—a strategy relevant to antiproliferative and immunosuppressant drug discovery. The structural requirement for the para-methoxy group is evidenced by the absence of DHOase activity in 2,3-dimethylbenzoic acid [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxy-2,3-dimethylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.